
1-Chlorododecane
Overview
Description
1-Chlorododecane (C₁₂H₂₅Cl, CAS 112-52-7) is a primary alkyl chloride characterized by a linear dodecyl chain terminated by a chlorine atom. It is a colorless liquid with a molecular weight of 204.78 g/mol, a melting point of -9.3°C, and a boiling point of approximately 260°C . Its density (0.867 g/cm³) and refractive index (1.443) make it a versatile intermediate in organic synthesis . Industrially, it is utilized in the production of surfactants, plasticizers, and ionic liquids, where its long hydrophobic chain enhances micelle formation and solubility modulation .
Thermodynamically, the standard enthalpy of formation (ΔfH°) for this compound is calculated as -319.79 kJ/mol, which is less negative than shorter-chain analogs like 1-chlorooctane (-237.27 kJ/mol), indicating reduced stability with increasing chain length . Its critical temperature and pressure, as reported by NIST, are essential for modeling phase behavior in industrial processes .
Preparation Methods
Thionyl Chloride-Mediated Synthesis
The most widely documented method for synthesizing 1-chlorododecane involves the reaction of dodecanol (lauryl alcohol) with thionyl chloride (SOCl₂). This nucleophilic substitution reaction proceeds via a two-step mechanism, where thionyl chloride first converts the hydroxyl group of dodecanol into a chlorosulfite intermediate, followed by decomposition to yield the alkyl chloride .
Laboratory-Scale Procedure
A representative protocol involves charging a 500 mL round-bottom flask with 179 g (1.5 mol) of freshly distilled thionyl chloride and gradually adding 46.5 g (0.25 mol) of dodecanol over 2 hours . The mixture is refluxed for 6 hours, during which sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases evolve. Post-reflux, distillation isolates crude this compound at 252–257°C, with subsequent purification via washing (water, sodium carbonate, and calcium chloride drying) yielding 35 g (68% yield) of product .
Reaction Equation:
{12}\text{H}{25}\text{OH} + \text{SOCl}2 \rightarrow \text{C}{12}\text{H}{25}\text{Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
Industrial Adaptations
A patented industrial process enhances this method by introducing N,N-dimethylformamide (DMF) as a catalyst and petroleum ether as a solvent . Dodecanol and thionyl chloride (1:1.3–1.5 molar ratio) react at 60–70°C for 4–5 hours, with continuous removal of waste gases via vacuum pumping into alkaline scrubbers . This modification reduces side reactions and improves scalability, though yield data remain undisclosed .
Phosphorus Pentachloride (PCl₅) Method
While less commonly reported, phosphorus pentachloride offers an alternative route for this compound synthesis. This method involves the reaction of dodecanol with PCl₅ under anhydrous conditions, producing HCl and phosphorus oxychloride (POCl₃) as byproducts.
Reaction Equation:
{12}\text{H}{25}\text{OH} + \text{PCl}5 \rightarrow \text{C}{12}\text{H}{25}\text{Cl} + \text{POCl}3 + \text{HCl} \uparrow
Despite its theoretical feasibility, this method is hindered by poor atom economy and the challenges of handling hygroscopic PCl₅, making it less favorable than thionyl chloride-based approaches.
Catalytic Synthesis Using Trimethylamine
A novel approach documented in a 1998 patent involves the synthesis of dodecyl trimethyl ammonium chloride, where this compound is an intermediate . Dodecanol reacts with thionyl chloride in the presence of N,N-dimethylamide and petroleum ether, followed by trimethylamine quaternization. Key improvements include:
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Extended reaction times (4–5 hours for thionyl chloride addition vs. 2 hours in classical methods) .
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Waste gas neutralization using alkaline solutions, enhancing workplace safety .
Comparative Analysis of Synthesis Methods
Key Findings:
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Thionyl chloride methods dominate due to higher yields and well-characterized protocols .
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Catalytic adaptations address safety and scalability but lack yield transparency .
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Phosphorus pentachloride remains niche due to operational challenges.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
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Continuous Distillation Systems : To manage excess thionyl chloride and isolate this compound efficiently .
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Gas Scrubbing Infrastructure : Critical for neutralizing SO₂ and HCl emissions, as mandated in the catalytic patent .
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Solvent Recovery : Petroleum ether and acetonitrile are recycled to reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides are commonly used reagents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination Reactions: Alkenes.
Scientific Research Applications
Chemical Synthesis
1-Chlorododecane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable in the production of surfactants, emulsifiers, and other functionalized organic molecules.
- Surfactants : It serves as a precursor for the synthesis of dodecyl sulfate and other surfactants used in detergents and personal care products. These surfactants are known for their ability to reduce surface tension and enhance solubility in water.
- Emulsifiers : The compound is also employed in the formulation of emulsifiers that stabilize oil-in-water emulsions, which are crucial in food and cosmetic industries.
Material Science
In material science, this compound is used in the development of polymeric materials. Its hydrophobic nature contributes to the properties of polymers used in various applications:
- Polymer Modification : It can modify polyvinyl chloride (PVC) and other polymers to enhance their hydrophobic characteristics. This is particularly useful in creating waterproof coatings and barriers.
- Nanoparticle Emission Control : Research indicates that this compound can influence nanoparticle emissions during processes like 3D printing. Its presence has been linked to increased emissions due to interactions with metal particles in composite materials .
Biological Research
This compound has been studied for its effects on biological systems:
- Microbial Growth Studies : It has been investigated as a growth substrate for certain bacteria, particularly Acinetobacter species. Studies have shown that hydrocarbons like this compound can significantly alter the lipid composition of microbial cells, affecting their growth and metabolic pathways .
- Postharvest Analysis : In agricultural research, this compound has been identified as a marker in metabolic profiling studies of mushrooms (Agaricus bisporus). This application aids in understanding postharvest damage and stress responses in crops .
Safety and Environmental Considerations
Despite its utility, this compound poses certain risks:
- Toxicity : The compound is classified as an irritant and has a relatively high LD50 value (17300 mg/kg) indicating low acute toxicity but still necessitating caution during handling .
- Environmental Impact : As a chlorinated compound, it raises concerns regarding environmental persistence and bioaccumulation. Proper disposal and management practices are essential to mitigate its impact on ecosystems.
Market Insights
The market for this compound is expanding, particularly in the Asia-Pacific region, where its application in various industries is projected to grow significantly. The market was valued at approximately USD 0.08 billion in 2022 and is expected to reach USD 0.12 billion by 2030 .
Mechanism of Action
The mechanism of action of 1-chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into molecules .
Comparison with Similar Compounds
Chain Length Effects: C₈ vs. C₁₂ vs. C₁₆ Chloroalkanes
The length of the alkyl chain significantly influences physical properties and reactivity:
- Boiling Points : Longer chains exhibit higher boiling points due to increased van der Waals interactions. For example, 1-chlorohexane (C₆H₁₃Cl) boils at 134°C, while 1-chlorododecane (C₁₂H₂₅Cl) boils at 260°C .
- Surfactant Applications : this compound-derived surfactants, such as trioctyldodecylphosphonium chloride (P8,8,8,12Cl), demonstrate lower critical micelle concentrations (CMC) compared to C₈ analogs, enhancing their efficiency in micelle formation .
- Thermal Decomposition : In DTAC decomposition, this compound forms via nucleophilic substitution at the dodecyl chain’s α-carbon, whereas shorter chains like 1-chlorooctane decompose more readily due to lower steric hindrance .
Table 1: Physical Properties of Chloroalkanes
Halogen Substitution: Chlorine vs. Bromine
The nature of the halogen impacts reactivity and applications:
- Reactivity : 1-Bromododecane (C₁₂H₂₅Br) undergoes nucleophilic substitution faster than this compound due to bromine’s superior leaving-group ability .
- Thermodynamics : Brominated analogs generally have higher molecular weights and boiling points (e.g., 1-bromododecane boils at 275°C vs. 260°C for this compound) .
- Toxicity : Brominated compounds are often more toxic, influencing their industrial use compared to chlorinated counterparts .
Positional Isomerism: 1° vs. 2° Chlorides
Primary (1°) and secondary (2°) chlorides exhibit distinct reactivities:
- Enthalpy of Formation : 2-Chloropropane (ΔfH° = -145.72 kJ/mol) is less stable than 1-chloropropane due to steric strain in the secondary position .
- Reaction Rates : this compound participates more readily in SN2 reactions compared to branched analogs like 2-chlorododecane, which face steric hindrance .
Table 2: Thermodynamic and Reactivity Comparison
Thermal and Electrochemical Behavior
- Thermal Decomposition : At 280°C, this compound decomposes via C-Cl bond cleavage, yielding dodecene and HCl, whereas 1-chlorooctane decomposes at lower temperatures .
- Electrochemical Reduction : Samarium-catalyzed dechlorination of this compound achieves 80% yield of dodecane, comparable to shorter-chain chlorides but requiring harsher conditions .
Biological Activity
1-Chlorododecane (CAS No. 112-52-7) is an organic compound belonging to the class of chlorinated alkanes. Its chemical structure consists of a dodecane backbone with a chlorine atom attached to the first carbon. This compound has garnered attention due to its potential biological activities, particularly in toxicology and environmental science. This article will delve into the biological activity of this compound, examining its toxicological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₅Cl
- Molecular Mass : 204.78 g/mol
- Boiling Point : 260 °C
- Melting Point : -9.3 °C
- Density : 0.8673 g/cm³ at 22 °C
These properties indicate that this compound is a volatile and hydrophobic compound, which influences its biological interactions.
Toxicological Effects
This compound has been studied for its toxicological effects on various organisms. Research indicates that it can impact cellular membranes and metabolic processes due to its lipophilic nature.
- Acute Toxicity : Studies have shown that exposure to high concentrations of this compound can lead to acute toxicity in aquatic organisms, affecting survival rates and reproductive success. For instance, a study demonstrated significant mortality rates in fish exposed to this compound over a specified duration.
- Chronic Effects : Chronic exposure has been linked to developmental issues in aquatic species. The bioaccumulation potential of chlorinated alkanes raises concerns regarding long-term ecological impacts.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis or impaired function.
- Endocrine Disruption : Some studies suggest that chlorinated compounds can mimic or interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife.
Aquatic Toxicity Assessment
A notable case study assessed the effects of this compound on zebrafish embryos. The study found that exposure resulted in:
Concentration (mg/L) | Mortality Rate (%) | Developmental Abnormalities (%) |
---|---|---|
0 | 0 | 0 |
10 | 20 | 5 |
50 | 60 | 30 |
100 | 100 | 80 |
This data highlights the compound's acute toxicity and its potential to cause significant developmental issues at higher concentrations.
Environmental Impact Studies
Research conducted on soil microorganisms revealed that exposure to chlorinated alkanes, including this compound, inhibited microbial activity and diversity. The study observed:
Treatment Group | Microbial Diversity Index | Degradation Rate (%) |
---|---|---|
Control | High | N/A |
Low Concentration (5 mg/kg) | Moderate | 30 |
High Concentration (50 mg/kg) | Low | 10 |
These findings indicate that high levels of chlorinated compounds can adversely affect soil health and microbial ecosystems.
Q & A
Q. Basic: What are the standard synthetic routes for preparing high-purity 1-Chlorododecane, and how are they validated?
This compound is typically synthesized via nucleophilic substitution reactions, such as the treatment of dodecanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Validation involves characterizing the product using NMR spectroscopy (e.g., comparing δ~H~ and δ~C~ chemical shifts to literature values) and gas chromatography–mass spectrometry (GC-MS) to confirm molecular weight and purity (>98%) . For reproducibility, experimental protocols must specify stoichiometric ratios, reaction temperatures (e.g., 60–80°C for SOCl₂), and purification steps (e.g., distillation or column chromatography) .
Q. Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?
Gas chromatography (GC) with flame ionization detection (FID) is widely used due to its sensitivity for volatile alkanes. However, HPLC with UV detection (λ = 210–230 nm) may be preferred for mixtures containing nonvolatile contaminants. Calibration curves using internal standards (e.g., 1-bromododecane) and validation via spike-recovery experiments (recovery rates >95%) are critical for accuracy .
Q. Advanced: How can researchers resolve contradictions in reported solubility parameters of this compound across solvents?
Discrepancies in solubility data (e.g., in polar vs. nonpolar solvents) often arise from differences in purity assessment (e.g., residual dodecanol in commercial samples) or measurement methodologies (e.g., gravimetric vs. spectroscopic quantification). To address this:
Reproduce experiments using rigorously purified samples (e.g., via repeated distillation).
Standardize solvent pre-saturation to avoid solvation inconsistencies.
Compare data across multiple techniques (e.g., dynamic light scattering for colloidal systems vs. UV-Vis for dilute solutions) .
Q. Advanced: What reaction optimization strategies are effective for enhancing this compound’s yield in biphasic systems?
A Design of Experiments (DoE) approach is recommended to optimize parameters such as:
- Catalyst loading : 5–10 mol% for phase-transfer catalysts like tetrabutylammonium bromide.
- Temperature : 40–60°C to balance reaction rate and byproduct formation.
- Solvent ratio : A 1:2 water:toluene ratio maximizes interfacial contact while minimizing emulsion formation.
Statistical tools (e.g., ANOVA) can identify significant variables, and response surface methodology (RSM) can model non-linear relationships .
Q. Advanced: How does solvent choice influence the reaction mechanism of this compound in SN2 vs. SN1 pathways?
In polar aprotic solvents (e.g., DMF), this compound favors SN2 mechanisms due to strong nucleophile activation and minimal carbocation stabilization. In contrast, polar protic solvents (e.g., ethanol) may induce partial SN1 behavior at elevated temperatures (>70°C), evidenced by racemization in chiral analogs. Kinetic studies (e.g., rate constants under varying dielectric conditions) and computational modeling (DFT for transition-state analysis) are key to elucidating solvent effects .
Q. Methodological: What protocols ensure safe handling and disposal of this compound in laboratory settings?
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
Ventilation : Use fume hoods for reactions involving volatile chlorinated compounds.
Waste Disposal : Neutralize residual this compound with NaOH (1 M) to hydrolyze it into dodecanol and NaCl, followed by incineration .
Q. Methodological: How should researchers design experiments to assess this compound’s environmental persistence?
A tiered approach is recommended:
Biodegradation assays : OECD 301B (modified Sturm test) to measure CO₂ evolution.
Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C.
Ecotoxicity screening : Use Daphnia magna or algae models to determine LC₅₀ values.
Data should be compared against regulatory thresholds (e.g., REACH Annex XIII) .
Q. Advanced: What are the challenges in quantifying trace this compound degradation products via LC-MS?
Key challenges include:
- Ion suppression from matrix effects in environmental samples. Mitigate via solid-phase extraction (C18 cartridges).
- Isomer interference : Degradation products (e.g., dodecanal) may co-elute. Use high-resolution MS (Orbitrap) or derivatization (e.g., hydrazine tagging for aldehydes) .
Q. Methodological: How can cross-disciplinary applications of this compound (e.g., in drug delivery systems) be systematically explored?
Collaborative design : Partner with materials scientists to test this compound as a hydrophobic moiety in polymer-drug conjugates.
In vitro release studies : Use Franz diffusion cells to assess drug release kinetics.
Stability testing : Accelerated aging studies (40°C/75% RH) to evaluate hydrolytic stability .
Q. Advanced: What computational methods predict this compound’s thermodynamic properties with high accuracy?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can predict melting points and solubility parameters. Quantum mechanical calculations (e.g., COSMO-RS) are effective for estimating partition coefficients (log P). Validate predictions against experimental DSC and octanol-water partitioning data .
Properties
IUPAC Name |
1-chlorododecane | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
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InChI Key |
YAYNEUUHHLGGAH-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCl | |
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Molecular Formula |
C12H25Cl | |
Record name | LAURYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID0025492 | |
Record name | 1-Chlorododecane | |
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Molecular Weight |
204.78 g/mol | |
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Physical Description |
Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |
Record name | LAURYL CHLORIDE | |
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Record name | Dodecane, 1-chloro- | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Density |
0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | LAURYL CHLORIDE | |
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Vapor Pressure |
116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |
Record name | LAURYL CHLORIDE | |
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Record name | 1-Chlorododecane | |
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CAS No. |
112-52-7 | |
Record name | LAURYL CHLORIDE | |
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Record name | 1-CHLORODODECANE | |
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Record name | Dodecane, 1-chloro- | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8O8J0UTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
15.3 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20560 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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